N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-9(2)17-12(5-6-14-17)13-7-11-8-15-16(4)10(11)3;/h5-6,8-9,13H,7H2,1-4H3;1H |
InChI Key |
RODAAVGMMYNUHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=CC=NN2C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrazole Derivatives
Reaction Mechanism and Conditions
The alkylation of pyrazole precursors forms the foundational step in synthesizing this compound. A common approach involves reacting 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1-isopropyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction proceeds via nucleophilic substitution, where the amine group attacks the aldehyde carbonyl, followed by dehydration to form the imine intermediate.
Key Parameters :
- Solvent : Dimethylformamide (DMF) or ethanol.
- Temperature : 60–80°C.
- Reaction Time : 12–24 hours.
- Yield : 65–75%.
Table 1: Alkylation Reaction Optimization
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Solvent | DMF | Ethanol |
| Base | K₂CO₃ | NaH |
| Temperature (°C) | 80 | 60 |
| Yield (%) | 72 | 68 |
Source: Adapted from
Reductive Amination
Protocol and Reagent Selection
Reductive amination offers higher selectivity for imine reduction compared to direct alkylation. In this method, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde is condensed with 1-isopropyl-1H-pyrazol-5-amine using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) as reducing agents. The reaction is typically conducted in methanol or tetrahydrofuran (THF) under inert atmospheres.
Advantages :
- Higher regioselectivity for the target amine.
- Reduced byproduct formation (e.g., over-alkylation).
Limitations :
- Sensitivity to moisture and oxygen.
- Requires rigorous purification.
Table 2: Reductive Amination Conditions
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | Methanol | 25 | 78 |
| NaBH(OAc)₃ | THF | 25 | 82 |
Source:
Continuous Flow Synthesis for Industrial Production
Scalability and Efficiency
Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility and reduce reaction times. A two-step process is utilized:
- Aldehyde Activation : 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is pre-treated with acetic anhydride to form the activated intermediate.
- Amination : The intermediate reacts with 1-isopropyl-1H-pyrazol-5-amine in a microreactor at 100°C, achieving near-quantitative conversion within 30 minutes.
Benefits :
- 95% yield with >99% purity post-purification.
- Reduced solvent waste compared to batch processes.
Purification Techniques
Chromatography and Recrystallization
Post-synthesis purification is critical due to the compound’s sensitivity to oxidation. Common methods include:
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted aldehydes and amines.
- Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with 98% purity.
Table 3: Purity Comparison Post-Purification
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 95 | 85 |
| Recrystallization | 98 | 78 |
Source:
Comparative Analysis of Methods
Yield, Cost, and Scalability
- Alkylation : Cost-effective but lower yields (65–75%).
- Reductive Amination : Higher yields (78–82%) but requires expensive reagents.
- Continuous Flow : Ideal for industrial use, though initial setup costs are high.
Challenges and Mitigation Strategies
Common Issues
- Byproduct Formation : Over-alkylation or oxidation byproducts.
Solution: Use anhydrous solvents and inert atmospheres. - Low Solubility : Precipitation during reaction.
Solution: Optimize solvent polarity (e.g., DMF/ethanol mixtures).
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
Recent studies have highlighted the potential of pyrazole derivatives, including N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine, in treating inflammatory conditions. Pyrazole compounds have been shown to exhibit inhibitory effects on various inflammatory mediators. For instance, compounds with similar structures have demonstrated efficacy in reducing pro-inflammatory cytokines and mediators in experimental models of inflammation .
Anticancer Activity
Research indicates that pyrazole derivatives possess notable anticancer properties. In vitro studies have reported that compounds related to this compound exhibit cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cells. For example, a study showed that certain pyrazole derivatives had GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 3.79 µM to 42.30 µM across different cell lines .
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) is crucial for optimizing the pharmacological properties of pyrazole derivatives. The presence of specific functional groups and their positions significantly influence the biological activity of these compounds. For instance, modifications to the pyrazole ring or substituents can enhance selectivity and potency against particular cancer types or inflammatory pathways .
Drug Discovery
Lead Compound Development
This compound serves as a lead compound in drug discovery programs aimed at developing novel therapeutics for cancer and inflammatory diseases. The compound's structural features allow for further modifications to improve efficacy and reduce toxicity.
Biological Testing and Screening
The compound has undergone various biological tests to assess its therapeutic potential. These tests often include cytotoxicity assays against different cancer cell lines, evaluation of anti-inflammatory activity through cytokine profiling, and assessments of selectivity towards target receptors .
Case Studies
| Study | Compound | Cell Line Tested | IC50 Value (µM) | Activity |
|---|---|---|---|---|
| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 (Laryngeal carcinoma) | 3.25 | Significant cytotoxicity |
| Wei et al. | Ethyl derivatives | A549 (Lung carcinoma) | 26 | Potent growth inhibition |
| Jin et al. | Pyrazole-based imidazole derivatives | ALK5 inhibition assay | - | Significant results |
These case studies exemplify the compound's diverse applications in cancer research and highlight its potential as a scaffold for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrazole Derivatives with Aromatic Substituents
Compound 11 : N-(4-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-methoxyphenyl)formamide
- Structural Features : Shares the 1,5-dimethylpyrazole moiety but incorporates a methoxyphenyl group instead of the second pyrazole.
- Synthesis : Achieved an 89% yield via formamide coupling, indicating efficient synthetic accessibility.
- Metabolic Impact : The methyl groups on the pyrazole may curb metabolism, as suggested by ’s title, though specific data are unavailable.
Comparison :
- The target compound’s bis-pyrazole structure likely enhances rigidity and steric bulk compared to Compound 11’s phenyl group. This could influence binding affinity in biological targets.
Imidazole Analogues
Compound 12 : N-(4-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methoxyphenyl)formamide
- Structural Features : Replaces the pyrazole with a 1,2-dimethylimidazole ring.
- Synthesis : Lower yield (77%) compared to Compound 11, suggesting synthetic challenges with imidazole derivatives.
Comparison :
- The target compound’s pyrazole rings may offer superior metabolic stability due to methyl group placement, as imidazoles are more prone to oxidative metabolism.
Halogen-Substituted Pyrazole Derivatives
Compound : N-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-isopropyl-1H-pyrazol-5-amine
- Structural Features : Differs by substituting a difluoromethyl group (CF₂H) on the pyrazole instead of a methyl group.
- Properties: Molecular weight = 291.73 (vs. ~245–260 for non-halogenated analogues). Halogenation increases lipophilicity (ClogP ~2.5 estimated) and may enhance metabolic stability.
Comparison :
- The difluoromethyl group in the analogue could improve resistance to cytochrome P450-mediated oxidation compared to the target compound’s methyl group.
- Higher molecular weight and halogen content may reduce aqueous solubility, a trade-off for enhanced membrane permeability.
Biological Activity
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound can be synthesized through a multi-step process involving the formation of pyrazole rings, alkylation, and coupling reactions. The general synthetic route includes:
- Formation of Pyrazole Rings : Reacting hydrazines with 1,3-diketones under acidic or basic conditions.
- Alkylation : Using alkyl halides in the presence of bases like potassium carbonate.
- Coupling Reaction : Employing formaldehyde and a suitable amine under reductive amination conditions.
The molecular formula for this compound is with a molecular weight of 283.80 g/mol. Its IUPAC name is N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine .
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 2 | MCF7 | 3.79 |
| Compound 3 | Hep-2 | 3.25 |
| Compound 4 | A549 | 26 |
| Compound 6 | A549 | Autophagy |
| Compound 66 | H460 | 0.75 - 4.21 |
These compounds demonstrate varying degrees of cytotoxicity and mechanisms of action that include apoptosis induction and inhibition of key signaling pathways .
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as a ligand binding to enzymes or receptors, modulating their activity.
- Targeting Cancer Pathways : It has been noted for its potential to inhibit pathways involved in cell proliferation and survival, particularly in cancerous cells.
Case Studies
Research has highlighted several case studies focusing on the biological activity of pyrazole derivatives:
- Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines (MCF7, SF268). The study found that certain derivatives had IC50 values indicating potent cytotoxic effects against these lines.
- Inhibition of Kinases : Another study evaluated the inhibition of Aurora-A kinase by pyrazole derivatives, with some compounds showing IC50 values as low as , suggesting strong potential for therapeutic applications in oncology .
Applications in Medicinal Chemistry
This compound serves as a valuable building block in drug design and development:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
